5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine: is a chemical compound with the molecular formula C5H3F3IN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 6-(trifluoromethyl)pyrimidin-4-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this may lead to the degradation of the pyrimidine ring
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Antifungal and Antibacterial Agents: Derivatives of this compound have shown potential as antifungal and antibacterial agents, making it a valuable compound in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interfering with the synthesis of nucleic acids in microorganisms. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyrimidin-4-amine
- 5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
- 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine
Comparison:
- Uniqueness: The presence of the iodine atom in 5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo analogs. This reactivity can be advantageous in the synthesis of complex molecules .
Properties
Molecular Formula |
C5H3F3IN3 |
---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)4(10)12-1-11-3/h1H,(H2,10,11,12) |
InChI Key |
FWGTXIJUTZHLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)I)C(F)(F)F |
Origin of Product |
United States |
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